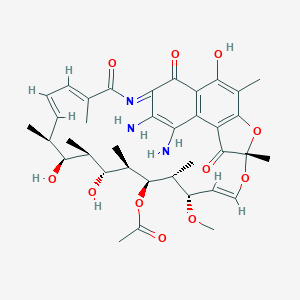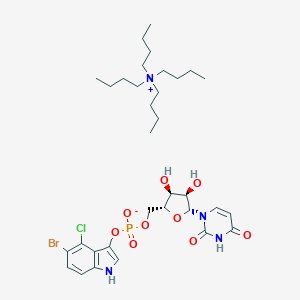
Unii-NK7M8T0JI2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. These include quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation . Dynamic light scattering can be used to determine the size distribution of particles .Chemical Reactions Analysis
The analysis of chemical reactions often involves monitoring reactive intermediates, which can provide vital information in the study of synthetic reaction mechanisms . A combination of the activation strain model (ASM) of reactivity and energy decomposition analysis (EDA) methods can provide quantitative insight into reactivity trends in organometallic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .科学的研究の応用
Scientific Research and Innovation
Scientific research serves as the bedrock for technological and innovative advancements that benefit humanity and the planet. The transformation of basic scientific research into practical innovations has a long history, from the discovery of fire to space exploration. Educational programs like those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to bridge the gap between academic research and practical application by providing training, education, and financial support to create viable and socially beneficial businesses (Giordan et al., 2011).
Collaborative Environments for Environmental Modeling
The development and testing of large scientific applications, such as environmental models, often require collaboration among geographically dispersed scientists. Collaborative working environments enable remote job submission and file transfer, enhancing the effectiveness of scientific collaborations. Such environments are crucial for facilitating the continuous development and experimentation process of large scientific applications (Şahin et al., 2009).
Nanoparticle Synthesis and Material Science
The liquid-phase syntheses of inorganic nanoparticles are pivotal in developing novel materials that drive advancements in various industries, including electronics. This process exemplifies the synergy between scientific discovery and technological development, where the progression from basic research to practical application leads to significant technological advancements (Cushing et al., 2004).
Data-Intensive Analysis and Software Applications
Data-intensive science relies on various scientific software applications to support analyses and processes efficiently. To address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling, enabling technologies such as workflows, services, and portals are utilized. Hybrid technologies support the requirements of data-intensive research, illustrating the need for comprehensive solutions in scientific applications (Yao et al., 2014).
STEM Education and Future Learning
STEM education is crucial for preparing students to solve problems innovatively and logically, with a strong emphasis on technology insight. Implementing scientific-based learning and achieving learning through sustainable learning strategies are essential for fostering the development of future innovators (Majid et al., 2018).
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26,27-diamino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,24,26-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47N3O11/c1-15-11-10-12-16(2)36(47)40-28-27(39)26(38)23-24(32(28)45)31(44)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)41)19(5)30(43)18(4)29(15)42/h10-15,17-19,22,29-30,33,42-44H,38-39H2,1-9H3/b11-10+,14-13+,16-12-,40-28?/t15-,17+,18+,19+,22-,29-,30+,33+,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRFPWPICDILII-WVKYYCEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C(C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-imidorifamycin S | |
CAS RN |
62041-01-4 |
Source


|
| Record name | 3-Amino-4-deoxo-4-iminorifamycin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062041014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-AMINO-4-DEOXO-4-IMINORIFAMYCIN S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK7M8T0JI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)

